methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Properties
Molecular Formula |
C22H21ClO5 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H21ClO5/c1-12-5-13(2)7-15(6-12)11-27-20-10-19-16(8-18(20)23)14(3)17(22(25)28-19)9-21(24)26-4/h5-8,10H,9,11H2,1-4H3 |
InChI Key |
ZJZHCAXIBSGVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Hydroxy-4-Methylcoumarin (Intermediate I)
Method :
Chlorination at C6 (Intermediate II: 6-Chloro-7-Hydroxy-4-Methylcoumarin)
Method :
Etherification with 3,5-Dimethylbenzyl Group (Intermediate III)
Method :
Esterification to Introduce Methyl Acetate (Final Product)
Method :
-
Reagents : Intermediate III treated with methyl chloroacetate (1.5 eq) in THF using NaH (2.0 eq) as base.
-
Conditions :
-
Purification : Column chromatography (hexane:ethyl acetate, 3:1).
-
Characterization :
Comparative Analysis of Methodologies
Critical Insights from Research
-
Regioselectivity in Chlorination : Use of DMF as a catalyst directs chlorination to C6.
-
Etherification Efficiency : Polar aprotic solvents (acetonitrile) enhance reaction rates vs. DMF.
-
Stereochemical Integrity : X-ray crystallography confirms the planar coumarin core and substituent orientation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate signaling pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related coumarin derivatives:
Key Observations :
- Substituent Position and Type: The 6-chloro and 7-(3,5-dimethylbenzyloxy) groups in the target compound likely enhance bioactivity compared to methoxy-substituted analogs (Compounds 1–3) due to increased electron-withdrawing effects and steric bulk . The 3,5-dimethylbenzyloxy group promotes CH–π interactions, improving target binding compared to 3-chlorobenzyloxy (as in the ethyl propanoate analog) .
- Ester Chain Length: Methyl acetate esters (Compounds 1–3 and the target) may offer better metabolic stability than ethyl esters (e.g., Ethyl 3-...propanoate) due to reduced lipophilicity (LogP = 6.50 for the ethyl analog vs. hypothesized lower LogP for methyl esters) .
Physicochemical Properties
Biological Activity
Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, which includes a chloro group, a methyl group, and a dimethylbenzyl ether, positions it as a significant subject of study in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.
Structural Features
The compound features the following characteristics:
- Molecular Formula : C21H19ClO5
- Molecular Weight : Approximately 386.8 g/mol
- Core Structure : Chromen-2-one with various substituents (chlorine at the 6-position, methyl at the 4-position, and a benzyl ether at the 7-position).
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Chromen core with specific substitutions | Potential antibacterial activity |
| Ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate | Similar core but different alkyl substitution | Different biological activity profile |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms of action may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Receptor Binding : It could bind to bacterial receptors, disrupting communication and function.
- DNA Interaction : The compound may interact with bacterial DNA, leading to alterations in gene expression.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Mechanistic Insights :
- In vitro assays suggested that the compound disrupts bacterial cell wall synthesis and affects membrane permeability.
- Molecular docking studies indicated strong binding affinity to bacterial enzymes involved in cell wall biosynthesis.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown no significant cytotoxic effects on mammalian cell lines at therapeutic concentrations.
Q & A
Q. Optimization strategies :
- Temperature control : Reflux under argon prevents oxidation of sensitive intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
- Yield improvement : Use of excess alkylating agents (1.2–1.5 equiv.) for substitution reactions enhances conversion rates .
Basic: How is the structural integrity and purity of this compound validated in academic research?
Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 6-chloro at δ 7.2–7.4 ppm; 3,5-dimethylbenzyloxy protons as a singlet at δ 6.8–7.0 ppm) .
- HRMS : Exact mass verification (theoretical MW: 386.8 g/mol) ensures molecular formula accuracy .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity (>98%) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How do substituents (e.g., 3,5-dimethylbenzyloxy, chloro) influence the compound’s photophysical and biological properties?
Answer:
- Photophysical effects :
- The 3,5-dimethylbenzyloxy group enhances π-conjugation, red-shifting absorption/emission spectra (λₐᵦₛ ~320 nm; λₑₘ ~420 nm) compared to unsubstituted coumarins .
- Chloro at position 6 increases electron-withdrawing effects, stabilizing the excited state and improving fluorescence quantum yield .
- Biological implications :
- The benzyloxy group improves lipophilicity (logP ~3.5), enhancing cell membrane permeability in cytotoxicity assays .
- Mechanistic insight : Preliminary studies suggest inhibition of topoisomerase II via intercalation, validated by DNA unwinding assays .
Advanced: What experimental strategies resolve contradictions in reported biological activities of structurally similar coumarins?
Answer:
Contradictions often arise from assay variability or substituent-specific effects. Methodological solutions include:
- Standardized assays : Use identical cell lines (e.g., HeLa or MCF-7) and protocols (e.g., MTT vs. resazurin) for IC₅₀ comparisons .
- SAR studies : Systematic substitution (e.g., replacing 3,5-dimethylbenzyl with 4-fluorophenyl) isolates activity contributors .
- Computational modeling : Docking studies (AutoDock Vina) correlate substituent electronic profiles (Hammett σ values) with enzyme inhibition .
Example : Ethyl 2-(7-diethylamino-4-methyl-2-oxochromen-3-yl)acetate shows variable antimicrobial activity due to ester hydrolysis in culture media . Stabilizing the ester moiety (e.g., using isopropyl groups) reduces hydrolysis and improves reproducibility .
Advanced: How can computational methods predict the reactivity and stability of this compound under physiological conditions?
Answer:
- DFT calculations : Predict hydrolysis rates of the methyl ester. B3LYP/6-31G* models show the ester’s susceptibility to base-catalyzed hydrolysis (ΔG‡ ~18 kcal/mol) .
- MD simulations : Assess binding stability with serum proteins (e.g., albumin). Simulations suggest hydrophobic interactions dominate, with a binding free energy of −7.2 kcal/mol .
- pKₐ prediction : Tools like MarvinSketch estimate the phenolic OH pKₐ (~9.5), indicating moderate ionization at physiological pH .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
Though the compound lacks chiral centers, related analogs with stereogenic centers face:
- Racemization : High-temperature steps risk epimerization. Mitigation involves low-temperature alkylation (0–5°C) .
- Catalyst selection : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) achieves >90% ee but increases cost .
- Purification : Chiral HPLC (Chiracel OD column) separates enantiomers but is impractical for large-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
